molecular formula C6H6N2OS B3321021 Imidazo[2,1-b]thiazol-5-ylmethanol CAS No. 130182-37-5

Imidazo[2,1-b]thiazol-5-ylmethanol

Cat. No.: B3321021
CAS No.: 130182-37-5
M. Wt: 154.19 g/mol
InChI Key: CGNHKTWBASPCLB-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazol-5-ylmethanol is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure imparts unique chemical properties that can be exploited for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[2,1-b]thiazol-5-ylmethanol can be synthesized through several methods. One common approach involves the condensation of 2-aminothiazole with an aldehyde or ketone under acidic or basic conditions. Another method includes the cyclization of appropriate precursors using microwave irradiation, which offers the advantage of shorter reaction times and higher yields .

Industrial Production Methods

Industrial production of this compound typically involves the use of scalable synthetic routes that ensure high purity and yield. The use of catalysts such as metal complexes can enhance the efficiency of the cyclization process. Additionally, green chemistry approaches, such as the use of biodegradable solvents and catalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]thiazol-5-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[2,1-b]thiazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Imidazo[2,1-b]thiazol-5-ylmethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-b]thiazole
  • Imidazo[1,2-c]thiazole
  • Imidazo[1,2-d]thiazole

Uniqueness

Imidazo[2,1-b]thiazol-5-ylmethanol is unique due to its specific ring fusion pattern and the presence of a hydroxyl group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other imidazo-thiazole derivatives. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for the development of new molecules with desired properties .

Biological Activity

Imidazo[2,1-b]thiazol-5-ylmethanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables and significant research findings.

Overview of Biological Activities

Imidazo[2,1-b]thiazole derivatives are known for their broad spectrum of pharmacological properties, including:

  • Antiviral Activity : Effective against various viral infections.
  • Antimycobacterial Activity : Particularly against Mycobacterium tuberculosis.
  • Anticancer Properties : Inducing apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : Inhibiting cyclooxygenase enzymes.

Antiviral and Antimycobacterial Activity

Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives in combating viral infections and tuberculosis. For instance:

  • A series of derivatives demonstrated promising antitubercular activity with compounds 5a-c showing effective inhibition against Mycobacterium tuberculosis with IC50 values in the low micromolar range .
  • Compound 6d was identified as potent against Coxsackie B4 virus, while 5d showed efficacy against Feline coronavirus and Feline herpes viruses .

Table 1: Antiviral and Antimycobacterial Activity of Selected Compounds

CompoundTarget PathogenIC50 (µM)Notes
5aMycobacterium tuberculosis2.03Selective inhibition
6dCoxsackie B4 virus0.15High potency
5dFeline coronavirus0.20Effective against multiple strains

Anticancer Activity

This compound has shown significant anticancer activity across various cancer cell lines. For example:

  • Recent studies indicated that derivatives of this compound can induce apoptosis in MCF-7 breast cancer cells with IC50 values ranging from 8.38 to 11.67 µM .

Table 2: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6iMCF-78.38 ± 0.62Induces apoptosis
6bMCF-711.50 ± 0.52Cell cycle arrest
6jMCF-711.67 ± 0.52Inhibits proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity Induction : The compound induces cell death in cancer cells through apoptotic pathways.
  • Enzyme Inhibition : It exhibits inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways .
  • Binding Interactions : The compound interacts with various biomolecules, affecting gene expression and metabolic pathways .

Research Case Studies

Several case studies have explored the biological activity of imidazo[2,1-b]thiazole derivatives:

  • In one study, a novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were synthesized and evaluated for carbonic anhydrase inhibition. The results indicated moderate inhibitory activity against specific isoforms .

Case Study Summary

Study FocusFindings
Carbonic Anhydrase InhibitionCompounds showed K_i values ranging from 57.7 to 76.4 µM against hCA II .
Anticancer ActivityInduced apoptosis in MCF-7 cells; promising candidates for further development .

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-5-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-4-5-3-7-6-8(5)1-2-10-6/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNHKTWBASPCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300072
Record name Imidazo[2,1-b]thiazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130182-37-5
Record name Imidazo[2,1-b]thiazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130182-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[2,1-b]thiazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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